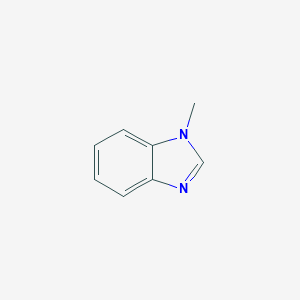

1-Methylbenzimidazole

描述

1-Methylbenzimidazole (C₈H₈N₂; molecular weight 132.166 g/mol) is a nitrogen-containing heterocyclic compound derived from benzimidazole, where a methyl group substitutes the hydrogen atom at the 1-position of the imidazole ring . This substitution reduces intermolecular hydrogen bonding, lowering its melting point (66°C) compared to unsubstituted benzimidazole (171°C) . The planar this compound core is pivotal in medicinal chemistry, serving as a scaffold for ligands targeting proteins like Cryptochrome (CRY1) and enzymes such as histone deacetylases (HDACs) .

属性

IUPAC Name |

1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYADSCZTQOAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167530 | |

| Record name | 1H-Benzimidazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-83-3 | |

| Record name | 1-Methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1632-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZIMIDAZOLE, 1-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LW89N19Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

1-Methylbenzimidazole can be synthesized through several methods:

Condensation of o-phenylenediamine with formic acid: This method involves the reaction of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, to form the benzimidazole ring.

Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction between o-phenylenediamine and aldehydes, resulting in higher yields and reduced reaction times.

Microdroplet synthesis: A novel method that involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids in electrostatically charged microdroplets.

化学反应分析

1-Methylbenzimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions include N-oxides, amines, and substituted benzimidazoles.

科学研究应用

Medicinal Applications

1-Methylbenzimidazole has been extensively studied for its pharmacological properties, particularly as a precursor in the synthesis of various bioactive compounds. Its derivatives exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have demonstrated that 1-MBIm derivatives possess notable antimicrobial properties. For instance, a library of 1-methyl--N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines] was synthesized and showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin .

| Compound | Activity | MIC (µg/ml) | Reference |

|---|---|---|---|

| 9 | Antibacterial | 12.5-25 | Noolvi et al., 2014 |

| 17 | Antifungal | 25-62.5 | Noolvi et al., 2014 |

Antiviral Activity

1-MBIm derivatives have also been explored for their antiviral properties. For example, certain benzimidazole derivatives showed potent inhibition against enteroviruses with IC50 values as low as 1.08 μg/ml . Additionally, compounds targeting Herpes Simplex Virus exhibited significantly lower IC50 values than standard antiviral drugs like ribavirin .

| Compound | Virus Targeted | IC50 (μg/ml) | Reference |

|---|---|---|---|

| 112 | Enterovirus | 1.76 | Xue et al., 2011 |

| 119 | HSV | 104 | Kharitonova et al., 2017 |

Anticancer Activity

The anticancer potential of 1-MBIm derivatives has been highlighted in several studies. For instance, a series of benzimidazole derivatives displayed comparable potency to doxorubicin against various cancer cell lines . The structural modifications around the benzimidazole core have led to enhanced cytotoxicity.

Material Science Applications

In material science, this compound is utilized in the synthesis of ionic liquids and as an additive in dye-sensitized solar cells (DSSCs). Research indicates that incorporating 1-MBIm can improve the open circuit voltage of DSSCs significantly .

Ionic Liquids

The synthesis of low-viscosity ionic liquids using 1-MBIm has been reported, which enhances the efficiency of energy conversion in solar cells . These materials are crucial for developing more efficient photovoltaic devices.

Biochemical Applications

In biochemistry, 1-MBIm serves as a valuable building block for synthesizing complex biomolecules and studying enzyme mechanisms due to its ability to form stable complexes with metal ions.

Proton Transfer Studies

Studies on proton transfer involving benzimidazole derivatives indicate that substituents like methyl groups can significantly enhance the rate of proton transfer reactions . This property is essential for understanding catalytic mechanisms in enzymatic reactions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study by Desai et al. synthesized various benzimidazole derivatives and tested their antimicrobial efficacy against multiple bacterial strains using broth dilution methods. Compounds with electron-withdrawing groups exhibited enhanced activity compared to standard antibiotics .

Case Study 2: Antiviral Potential

Research conducted by Kharitonova et al. focused on the antiviral activity of benzimidazole nucleosides against Herpes Simplex Virus. The findings indicated that specific modifications on the benzimidazole ring could lead to significant improvements in antiviral efficacy compared to existing treatments .

作用机制

The mechanism of action of 1-Methylbenzimidazole involves its interaction with various molecular targets and pathways:

相似化合物的比较

Comparison with Structurally Similar Compounds

Physicochemical Properties

The methyl group at the 1-position significantly alters physical and electronic properties compared to analogs:

| Compound | Melting Point (°C) | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|

| Benzimidazole | 171 | 360 (decomposes) | Free N–H for hydrogen bonding |

| 1-Methylbenzimidazole | 66 | 285 | Methyl at N1 reduces H-bonding |

| 4-Methylimidazole | 56 | 264 | Methyl at C4, no N–H |

| 1-Methylimidazole | -6 | 198 | Smaller aromatic system |

The reduced melting point of this compound compared to benzimidazole highlights the role of the N–H group in crystalline packing . In contrast, 4-methylimidazole retains higher boiling points due to stronger dipole interactions .

Antiviral and Antiparasitic Activity

- Benzimidazole : Exhibits broad antiviral activity, including inhibition of influenza virus replication. Substitution at N1 (e.g., methyl) reduces activity; for example, this compound showed 75% inhibition of influenza at higher concentrations compared to unsubstituted analogs .

- This compound Derivatives: Derivatives with substituents at position 2 (e.g., aminocarbonyl, acetyl) demonstrate potent antiprotozoal activity against Leishmania and Trypanosoma species. For instance, compound 13 (2-acetyl-1-methylbenzimidazole) achieved IC₅₀ values of 0.8 µM against Leishmania donovani .

- N-Methyl Group Impact : Removal of the 1-methyl group (e.g., reverting to benzimidazole) or replacing it with bulkier substituents (e.g., phenylethyl) often diminishes activity, emphasizing the methyl group's role in optimizing lipophilicity and target binding .

Protein Binding and Enzyme Modulation

- CRY1 Interaction : The this compound moiety in TH401 (a circadian rhythm regulator) forms hydrophobic interactions with CRY1 residues (W292, R293) and induces conformational changes in W399, enabling selective binding .

- HDAC6 Inhibition : Replacing this compound with benzothiazole or benzoxazole in hydroxamic acid derivatives reduces HDAC6 selectivity, underscoring the methyl group's role in maintaining inhibitor-enzyme interactions .

Antioxidant and Antitumor Potential

- 1-Methyl-6-nitrobenzimidazole : Structural studies reveal that nitro groups at position 6 enhance planarity and hydrogen-bonding capacity, improving DNA interaction and cytotoxicity compared to this compound .

- Benzimidazole-Chalcone Hybrids : Hybrid derivatives with this compound cores show superior antioxidant activity (IC₅₀ = 12 µM in DPPH assays) compared to benzothiazole analogs, attributed to enhanced electron-donating effects .

Key Research Findings

- Pharmacological Flexibility : Despite reduced antiviral activity, this compound derivatives excel in antiparasitic and anticancer contexts due to tunable substituents at position 2 .

- Structural Insights : The methyl group’s hydrophobic and steric effects enable selective protein binding (e.g., CRY1), distinguishing it from benzimidazole and other analogs .

- Synthetic Utility : The methyl group stabilizes intermediates in alkynylation and oxidation reactions, enabling efficient derivatization .

生物活性

1-Methylbenzimidazole (1-MBI) is a significant compound within the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of 1-MBI, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₈N₂

- Molecular Weight : 132.16 g/mol

- Melting Point : 59-62 °C

- Boiling Point : 154 °C at 12 mmHg

The structure features a methyl group attached to the nitrogen atom of the benzimidazole ring, which influences its biological properties and interactions with various biological targets.

Biological Activities

1-MBI exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported the antimicrobial effects of 1-MBI derivatives against various pathogens. For instance, compounds derived from 1-MBI have been shown to possess significant activity against bacteria such as Bacillus cereus and Escherichia coli .

- Anticancer Potential : Research indicates that 1-MBI and its derivatives may inhibit cancer cell proliferation. A study involving molecular docking simulations revealed that certain derivatives showed high binding affinities to epidermal growth factor receptor (EGFR), suggesting their potential as anticancer agents .

- Antiprotozoal Activity : The synthesis and evaluation of novel this compound derivatives have demonstrated promising antiprotozoal activity against Trypanosoma brucei, indicating potential for treating protozoan infections .

The biological activity of 1-MBI is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : 1-MBI can interact with key enzymes involved in cellular processes, disrupting their function. This is particularly relevant in cancer therapy, where inhibiting tumor growth-related enzymes can lead to reduced proliferation of cancer cells.

- Binding Affinity to Receptors : The ability of 1-MBI derivatives to bind effectively to receptors such as EGFR suggests a mechanism where these compounds can modulate signaling pathways involved in cell growth and survival .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Anticancer Activity

A recent study conducted molecular docking simulations for a series of 2-methylbenzimidazole derivatives, revealing that one compound exhibited a high score (75.5) in binding affinity to the EGFR active site. This finding underscores the potential role of benzimidazole derivatives in developing selective anticancer agents that could overcome challenges such as drug resistance .

常见问题

Q. What are the standard synthetic routes for 1-Methylbenzimidazole and its derivatives?

The synthesis of this compound typically involves Phillips cyclization, where o-phenylenediamine derivatives react with carboxylic acids or their equivalents under acidic conditions. For example, 1-benzyl-3-methylbenzimidazolium chloride is synthesized by reacting this compound with benzyl chloride in a 1:1 molar ratio, yielding 96% of the product after vacuum drying . Alternative routes include photochemical methods, such as irradiating 2-methylindazole to form this compound via intermediate azirine formation . Derivatives like 2-ethoxycarbonyl-substituted compounds are synthesized via hydrolysis or esterification reactions, with yields ranging from 4:1 to 71% .

Q. How is this compound characterized structurally?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and elemental analysis. For instance, this compound derivatives exhibit characteristic ¹H NMR signals for the methyl group at δ ~3.9 ppm and aromatic protons in the δ 7.2–8.1 ppm range . The molecular formula (C₈H₈N₂) and monoisotopic mass (132.0687 g/mol) are verified via high-resolution mass spectrometry (HRMS) . X-ray crystallography is used for resolving ambiguities in coordination complexes, such as Cu(II) complexes with this compound ligands .

Q. What analytical techniques are essential for confirming the purity of this compound derivatives?

Purity is assessed using thin-layer chromatography (TLC), melting point analysis, and elemental composition (C, H, N percentages). For novel compounds, high-performance liquid chromatography (HPLC) coupled with mass spectrometry ensures >95% purity. Known compounds are cross-referenced with literature data, while new derivatives require full spectral characterization and combustion analysis (e.g., ±0.3% deviation for C/H/N) .

Advanced Research Questions

Q. How do structural modifications at the 2-position of this compound influence antiprotozoal efficacy?

Substituents at the 2-position critically affect bioactivity. Ethoxycarbonyl derivatives (e.g., compound 34) exhibit superior activity against Giardia intestinalis (IC₅₀ = 1.2 µM) and Trichomonas vaginalis (IC₅₀ = 0.8 µM), outperforming metronidazole (IC₅₀ = 4.7 µM). The electron-withdrawing nature of substituents enhances membrane permeability, while bulkier groups (e.g., N,N-dimethylcarbamoyl) reduce efficacy due to steric hindrance . Structure-activity relationship (SAR) studies recommend prioritizing small, polar groups like hydroxyl or acetyl for optimized pharmacokinetics .

Q. What computational methods are used to study the coordination chemistry of this compound with transition metals?

Density functional theory (DFT) calculations evaluate metal-ligand interactions. For Cu(II) complexes, geometry optimizations reveal that this compound binds via the N3 atom, with bond lengths (Cu–N: ~1.98 Å) and angles (N–Cu–N: ~90°) consistent with square-planar coordination. Thermodynamic stability is assessed using Gibbs free energy changes (ΔG < −20 kJ/mol for 1:2 Cu:ligand complexes) . Molecular dynamics simulations further predict solvent effects on complex stability in chloride-rich environments .

Q. What challenges exist in reproducing synthetic protocols for this compound-based coordination polymers?

Reproducibility issues often stem from incomplete experimental details. For example, failed cyanoacetylation reactions using acetic 2-cyanoacetic anhydride highlight the need for precise catalyst loading (e.g., 10% InCl₃) and anhydrous conditions . Coordination polymer synthesis requires strict control of metal-to-ligand ratios (e.g., 1:2 for Cu(II)) and pH (5–6) to prevent precipitate formation. Crystallization solvent polarity (e.g., ethanol vs. acetonitrile) also impacts crystal quality .

Methodological Considerations

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from assay variability (e.g., parasite strain differences) or compound purity. Standardized protocols, such as the Giardia trophozoite viability assay using resazurin, improve cross-study comparability. Dose-response curves should include triplicate measurements and positive controls (e.g., metronidazole) . Conflicting computational predictions (e.g., binding affinity vs. experimental IC₅₀) require validation via isothermal titration calorimetry (ITC) .

Q. What strategies enhance the reproducibility of this compound synthesis?

Detailed experimental sections must specify reaction parameters (temperature, solvent purity, stirring speed) and purification methods (e.g., column chromatography with ethyl acetate/hexane gradients). For example, vacuum drying at 60°C ensures consistent yields (>95%) for hygroscopic intermediates . Open-access repositories for spectral data (NMR, HRMS) and crystallographic information files (CIFs) further aid reproducibility .

Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈N₂ | |

| Average Mass | 132.166 g/mol | |

| Melting Point | 140–142°C | |

| ¹H NMR (CDCl₃) | δ 3.92 (s, 3H), 7.2–8.1 (m, 4H) |

Table 2. Antiprotozoal Activity of Select this compound Derivatives

| Compound | Substituent | Giardia IC₅₀ (µM) | Trichomonas IC₅₀ (µM) |

|---|---|---|---|

| 34 | 2-Ethoxycarbonyl | 1.2 | 0.8 |

| 32 | N-Methylcarbamoyl | 3.5 | 2.9 |

| 36 | 2-Acetyl | 2.8 | 1.7 |

| Metronidazole | - | 4.7 | 3.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。